Ethyl 5-amino-6-chloropyridine-2-carboxylate

Description

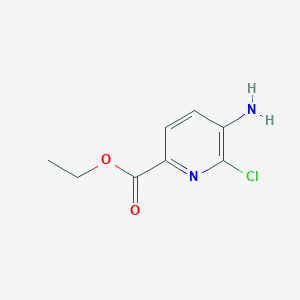

Ethyl 5-amino-6-chloropyridine-2-carboxylate (C₈H₉ClN₂O₂, MW: 200.5 g/mol) is a heterocyclic compound featuring a pyridine backbone substituted with an ethyl carboxylate group at position 2, an amino group at position 5, and a chlorine atom at position 4. This compound serves as a versatile building block in medicinal and synthetic chemistry due to its reactive sites, enabling further functionalization via nucleophilic substitution or coupling reactions. It is commercially available from suppliers such as Enamine Ltd and CymitQuimica, highlighting its utility in drug discovery pipelines .

Properties

Molecular Formula |

C8H9ClN2O2 |

|---|---|

Molecular Weight |

200.62 g/mol |

IUPAC Name |

ethyl 5-amino-6-chloropyridine-2-carboxylate |

InChI |

InChI=1S/C8H9ClN2O2/c1-2-13-8(12)6-4-3-5(10)7(9)11-6/h3-4H,2,10H2,1H3 |

InChI Key |

GFHAARCXFQKMGX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC(=C(C=C1)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-amino-6-chloropyridine-2-carboxylate typically involves the chlorination of a pyridine derivative followed by esterification and amination reactions. One common method includes the chlorination of 2-ethylpyridine-5-carboxylate using a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions. The resulting 6-chloro-2-ethylpyridine-5-carboxylate is then subjected to nucleophilic substitution with ammonia or an amine to introduce the amino group at the 5-position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and automated systems can further streamline the process, making it more efficient and cost-effective.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: The compound can be reduced to form various derivatives, such as the reduction of the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as hydroxyl, thiol, or alkyl groups.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or thiols in polar solvents under reflux conditions.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of alcohols or amines.

Substitution: Formation of hydroxyl, thiol, or alkyl-substituted derivatives.

Scientific Research Applications

Ethyl 5-amino-6-chloropyridine-2-carboxylate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds and as a building block in organic synthesis.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals targeting specific biological pathways.

Industry: Utilized in the production of agrochemicals, dyes, and polymers due to its versatile reactivity and functional groups.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-6-chloropyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino and ester groups can participate in hydrogen bonding and electrostatic interactions, while the chlorine atom can enhance lipophilicity and membrane permeability. These interactions can influence various molecular pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Methyl 5-Amino-6-Chloropyridine-2-Carboxylate

Structural Differences :

Key Comparisons :

- Lipophilicity : The ethyl ester exhibits higher lipophilicity (logP ≈ 1.8) compared to the methyl analogue (logP ≈ 1.2), enhancing solubility in organic solvents.

- Synthetic Flexibility : The methyl derivative’s smaller ester group may reduce steric hindrance in reactions, favoring nucleophilic attacks at the carbonyl carbon.

- Stability : Ethyl esters generally exhibit slower hydrolysis rates than methyl esters under acidic/basic conditions due to increased steric protection .

Ethyl 6-[(4-Chlorobenzyl)Amino]-5-Cyano-2-Phenylnicotinate

Structural Differences :

Key Comparisons :

- Reactivity: The cyano group introduces electron-withdrawing effects, polarizing the pyridine ring and activating it for electrophilic substitution.

- Synthetic Challenges: Increased steric bulk complicates purification and scalability compared to the simpler this compound .

Ethyl 3-(5-Amino-1,3,4-Thiadiazol-2-Yl)Propanoate

Structural Differences :

Key Comparisons :

- Electronic Properties : The thiadiazole ring’s electron-deficient nature enhances reactivity in cycloaddition reactions, unlike the pyridine-based compound.

- Biological Applications : Thiadiazole derivatives are prominent in antimicrobial and anticancer agents, whereas the pyridine analogue is more commonly used in CNS drug discovery .

Data Tables

Table 1. Physical and Structural Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| This compound | C₈H₉ClN₂O₂ | 200.5 | Cl (C6), NH₂ (C5), COOEt (C2) |

| Mthis compound | C₇H₇ClN₂O₂ | 186.6 | Cl (C6), NH₂ (C5), COOMe (C2) |

| Ethyl 6-[(4-chlorobenzyl)amino]-5-cyano-2-phenylnicotinate | C₂₂H₁₉Cl₂N₃O₂ | 428.3 | CN (C5), Ph (C2), 4-Cl-BnNH (C6) |

| Ethyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate | C₇H₁₁N₃O₂S | 201.2 | Thiadiazole (C2), COOEt (C3) |

Research Findings and Implications

- Synthetic Utility: this compound’s chlorine and amino groups enable Suzuki-Miyaura couplings and Buchwald-Hartwig aminations, as demonstrated in kinase inhibitor syntheses .

- Crystallography : Structural analogs like (±)-cis-ethyl 2-sulfanylidenedecahydro-1,6-naphthyridine-6-carboxylate () highlight the role of SHELX software in resolving complex ester conformations, a method applicable to the target compound .

- Cost and Accessibility : The ethyl derivative is priced higher (€629/50mg) than its methyl counterpart (€494/50mg), reflecting its broader synthetic utility .

Biological Activity

Ethyl 5-amino-6-chloropyridine-2-carboxylate is a pyridine derivative that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This compound features an amino group at the 5-position and a chloro group at the 6-position of the pyridine ring, with an ethyl ester functional group at the carboxylic acid position. Its molecular formula is .

Synthesis and Structural Characteristics

The synthesis of this compound typically involves various organic reactions, including hydrolysis and reduction processes. Common reagents include sodium hydroxide and lithium aluminum hydride, which are employed to manipulate the compound's functional groups effectively. The compound's structure is characterized by its heterocyclic nature, making it a candidate for various biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the context of enzyme interactions. It has been studied for its potential to inhibit or activate enzymes involved in metabolic pathways, which can lead to significant biological effects relevant to drug discovery.

Table 1: Biological Activities of this compound

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Potential inhibition of metabolic enzymes |

| Anticancer Properties | Investigated for cytotoxic effects against various cancer cell lines |

| Antimicrobial Activity | Potential activity against specific bacterial strains |

Case Studies and Research Findings

- Anticancer Activity : A study highlighted the anticancer properties of compounds structurally similar to this compound. Derivatives showed significant cytotoxicity against glioblastoma cells and other cancer types such as liver and breast cancers. The compound's ability to enhance cytotoxicity when combined with small molecule inhibitors was particularly noted .

- Enzyme Interaction Studies : Research has focused on the interactions of this compound with various enzymes, suggesting that it may serve as a lead compound in developing new therapeutic agents targeting metabolic pathways. For instance, studies involving pyridine derivatives have shown that modifications at specific positions can significantly alter their biological activity.

- Antimicrobial Research : this compound has been evaluated for its antimicrobial properties. Similar compounds have demonstrated high antibacterial potency against resistant strains, indicating a potential for further exploration in antimicrobial applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.